molecular formula C14H23NO3 B2894543 Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 2044712-84-5

Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B2894543
CAS No.: 2044712-84-5
M. Wt: 253.342
InChI Key: XWSDAVMHFAVCMI-UHFFFAOYSA-N
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Description

Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[420]octane-2-carboxylate is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by functional group modifications. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the combination of two or more molecules to form the bicyclic structure.

  • Oxidation Reactions: These reactions introduce oxygen-containing functional groups into the molecule.

  • Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions during synthesis and are later removed to reveal the desired functional groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to less oxidized forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate is used to study enzyme-substrate interactions and to develop new biochemical assays.

Medicine: This compound has potential applications in drug discovery and development. Its unique structure may be used to design new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar bicyclic structure but differs in the presence of a nitrogen atom in the ring.

  • Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound also contains a bicyclic structure with a hydroxyl group.

Uniqueness: Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate is unique due to its specific substitution pattern and the presence of both methyl and oxo groups. This combination of functional groups imparts distinct chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-7-9-10(15)14(4,5)11(9)16/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSDAVMHFAVCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1=O)CCCN2C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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